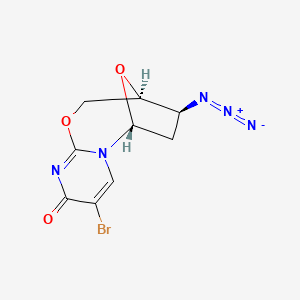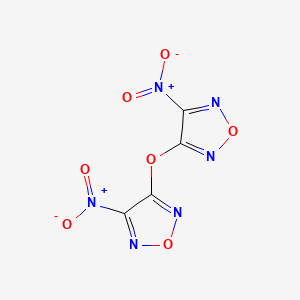
1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- is a heterocyclic aromatic compound that belongs to the oxadiazole family. This compound is characterized by the presence of two oxadiazole rings connected by an oxygen bridge and substituted with nitro groups. It is known for its high thermal stability and energetic properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- can be synthesized through multiple synthetic routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C). This reaction yields the desired compound after purification by flash column chromatography .
Industrial Production Methods
Industrial production of 1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amino derivatives .
Scientific Research Applications
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- involves its interaction with molecular targets through its nitro and oxadiazole functional groups. These interactions can lead to various biological effects, such as antimicrobial activity. The compound’s energetic properties are attributed to the high energy content of the nitro groups and the stability of the oxadiazole rings .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar structure but lacks the oxygen bridge.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Contains a furazan ring instead of an oxadiazole ring.
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Another energetic compound with different substitution patterns.
Uniqueness
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- is unique due to its oxygen bridge connecting the two oxadiazole rings, which imparts distinct chemical and physical properties. This structure enhances its thermal stability and energetic characteristics, making it a valuable compound in various applications .
Properties
CAS No. |
152845-81-3 |
|---|---|
Molecular Formula |
C4N6O7 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazole |
InChI |
InChI=1S/C4N6O7/c11-9(12)1-3(7-16-5-1)15-4-2(10(13)14)6-17-8-4 |
InChI Key |
RBJTZDYBYKLCGS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1OC2=NON=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



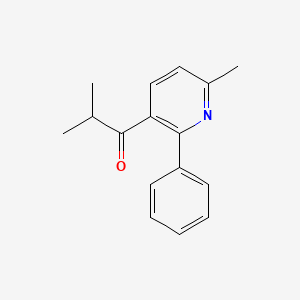
![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)
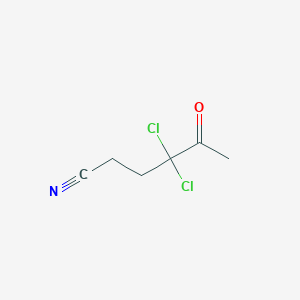
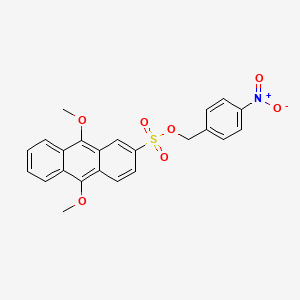

![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)
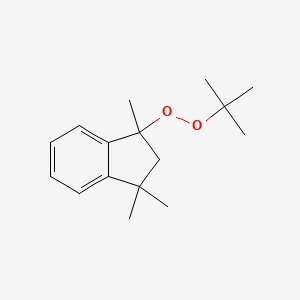
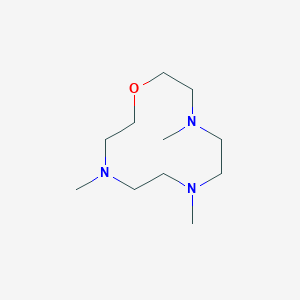
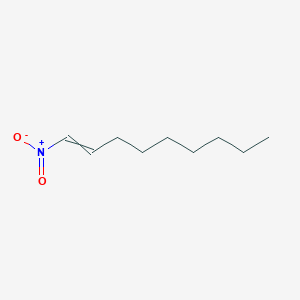

![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)

